molecular formula C18H21NO3 B5563272 (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol

(3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol

Cat. No. B5563272
M. Wt: 299.4 g/mol
InChI Key: OZMSWQYOCXHNJB-XIKOKIGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol, also known as DMFP, is a chemical compound that has been studied for its potential applications in scientific research. DMFP is a pyrrolidine derivative and has been synthesized using various methods.

Mechanism of Action

(3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol's mechanism of action involves its interaction with dopamine receptors in the brain. (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol has been shown to bind to dopamine receptors and modulate dopamine release in the brain. This property has led to studies on the potential use of (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol as a treatment for neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
(3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol has been shown to have an effect on dopamine release in the brain. This property has led to studies on the potential use of (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol has also been shown to have an effect on other neurotransmitters such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

(3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol has advantages and limitations for lab experiments. One advantage is its potential use as a tool for studying dopamine receptors in the brain. (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol's affinity for dopamine receptors allows for the study of dopamine release and the potential use of (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol as a treatment for neurological disorders. One limitation is the potential toxicity of (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol. Studies have shown that high doses of (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol can lead to toxicity in cells.

Future Directions

For (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol research include further studies on its potential use as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies on the potential toxicity of (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol are needed to determine safe dosages for use in lab experiments. Finally, studies on the potential use of (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol as a tool for studying dopamine receptors in the brain are needed to further understand the mechanisms involved in dopamine release.

Synthesis Methods

(3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol has been synthesized using various methods, including the reaction of 5-methyl-2-phenyl-3-furoic acid with L-proline, followed by reduction with sodium borohydride. Another method involves the reaction of 5-methyl-2-phenyl-3-furoic acid with L-proline methyl ester, followed by reduction with lithium aluminum hydride. The yield and purity of (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol can vary depending on the synthesis method used.

Scientific Research Applications

(3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol has been shown to have an affinity for dopamine receptors and can modulate dopamine release in the brain. This property has led to studies on the potential use of (3R*,4R*)-3,4-dimethyl-1-(5-methyl-2-phenyl-3-furoyl)pyrrolidin-3-ol as a treatment for neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-10-19(11-18(12,3)21)17(20)15-9-13(2)22-16(15)14-7-5-4-6-8-14/h4-9,12,21H,10-11H2,1-3H3/t12-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMSWQYOCXHNJB-XIKOKIGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)O)C(=O)C2=C(OC(=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=C(OC(=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone

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